molecular formula C13H12F17NO3S B3067228 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(4-hydroxybutyl)-N-methyl- CAS No. 68239-73-6

1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(4-hydroxybutyl)-N-methyl-

Cat. No.: B3067228
CAS No.: 68239-73-6
M. Wt: 585.28 g/mol
InChI Key: IARCBLTVLGDOGQ-UHFFFAOYSA-N
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Description

This compound is a perfluorooctanesulfonamide (PFOSA) derivative characterized by a fully fluorinated octane chain (17 fluorine atoms) and two nitrogen substituents: a methyl group and a 4-hydroxybutyl group. The heptadecafluoro substitution imparts exceptional chemical stability, hydrophobicity, and oleophobicity, while the polar 4-hydroxybutyl group enhances solubility in aqueous or polar solvents. Regulatory scrutiny is likely due to its structural similarity to persistent, bioaccumulative, and toxic per- and polyfluoroalkyl substances (PFAS) .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(4-hydroxybutyl)-N-methyloctane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F17NO3S/c1-31(4-2-3-5-32)35(33,34)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h32H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARCBLTVLGDOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0071332
Record name N-(4-Hydroxybutyl)-N-methylperfluorooctanesulfonamide
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Molecular Weight

585.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68239-73-6
Record name 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-(4-hydroxybutyl)-N-methyl-1-octanesulfonamide
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Record name 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(4-hydroxybutyl)-N-methyl-
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Record name 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(4-hydroxybutyl)-N-methyl-
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Record name N-(4-Hydroxybutyl)-N-methylperfluorooctanesulfonamide
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Record name Heptadecafluoro-N-(4-hydroxybutyl)-N-methyloctanesulphonamide
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Biological Activity

1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(4-hydroxybutyl)-N-methyl- is a perfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological effects. This compound is part of a larger class of fluorinated chemicals known for their persistence in the environment and potential health impacts.

  • Chemical Formula : C13H13F17N2O2S
  • Molecular Weight : 539.23 g/mol
  • Structure : The compound features a long perfluorinated carbon chain which contributes to its hydrophobic and lipophobic characteristics.

The biological activity of this compound is primarily linked to its interaction with biological membranes and proteins. The perfluorinated chain can disrupt lipid bilayers and influence membrane fluidity. Moreover, it may interact with various receptors and enzymes due to its structural properties.

Toxicological Studies

Research indicates that PFAS compounds can exhibit various toxicological effects:

  • Endocrine Disruption : Some studies suggest that PFAS can interfere with hormonal pathways. For instance, they may affect thyroid hormone levels and disrupt reproductive hormones.
  • Carcinogenic Potential : Evidence is emerging regarding the potential carcinogenic effects of certain PFAS compounds. Long-term exposure has been associated with increased risks of cancers such as kidney and testicular cancer.
  • Immunotoxicity : PFAS have been shown to impair immune function in animal studies. This could lead to increased susceptibility to infections and reduced vaccine efficacy.

Case Studies

  • Environmental Impact Study :
    A study conducted on the presence of PFAS in wildlife revealed significant accumulation in the liver and muscle tissues of roe deer. The study highlighted that certain PFASs were upregulated in these tissues following exposure to contaminated environments .
  • Human Health Assessment :
    Epidemiological studies have linked exposure to PFAS to adverse health outcomes in human populations. A cohort study indicated elevated cholesterol levels and liver enzyme abnormalities among individuals with higher serum concentrations of PFAS .

Data Tables

Study TypeFindingsReference
Environmental StudyDetected accumulation of PFAS in wildlife tissues; correlation with environmental exposure
Epidemiological StudyAssociation between PFAS exposure and increased cholesterol levels in humans
Toxicology AssessmentEndocrine disruption observed in animal models; potential links to cancer

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Surface Coatings

The compound is utilized in developing advanced surface coatings due to its water and oil repellency. Its fluorinated chains provide exceptional resistance to stains and contaminants. This property is particularly valuable in:

  • Textiles : Used to create water-repellent fabrics for outdoor gear.
  • Automotive : Applied in coatings for vehicles to enhance durability and ease of cleaning.

Pharmaceuticals

Research indicates potential applications in drug delivery systems. The unique chemical structure can enhance the solubility and bioavailability of certain drugs. Studies have explored:

  • Controlled Release : Utilizing the compound as a carrier for sustained drug release formulations.
  • Targeted Therapy : Investigating its role in improving the targeting of therapeutic agents to specific tissues.

Environmental Applications

The environmental impact of highly fluorinated compounds is significant due to their persistence in ecosystems. Research focuses on:

  • Pollution Control : The compound's properties are studied for their effectiveness in capturing and neutralizing pollutants in water treatment processes.
  • Biodegradability Studies : Investigating the degradation pathways of this compound to assess its environmental risks.

Case Study 1: Surface Coating Efficacy

A study conducted by the Swedish Chemicals Agency examined the effectiveness of fluorinated compounds in textile applications. The results demonstrated that fabrics treated with 1-Octanesulfonamide exhibited superior water repellency compared to traditional treatments. The study highlighted a significant reduction in water absorption rates and improved durability after multiple washes .

Case Study 2: Drug Delivery Systems

Research published in a pharmaceutical journal explored the use of heptadecafluoro-N-methyl-octanesulfonamide as a drug carrier. The study found that formulations incorporating this compound showed enhanced stability and controlled release profiles for anti-cancer drugs. The results indicated a promising approach for improving therapeutic outcomes while minimizing side effects .

Environmental Concerns

Despite its beneficial applications, the environmental persistence of this compound raises concerns regarding bioaccumulation and ecological toxicity. Regulatory bodies are increasingly scrutinizing perfluorinated compounds due to their potential health risks. Recent assessments have categorized certain fluorinated substances under significant new use rules (SNUR) due to their hazardous nature .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous perfluorooctanesulfonamides with varying N-substituents and fluorine content. Key differences in molecular properties, applications, and environmental impact are summarized below:

Table 1: Comparative Analysis of Perfluorooctanesulfonamide Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Properties/Applications
Target Compound:
1-Octanesulfonamide, heptadecafluoro-N-(4-hydroxybutyl)-N-methyl-
Not specified C13H10F17NO3S* ~613.3* N-methyl, N-(4-hydroxybutyl) Hypothesized use in surfactants; high persistence due to PFAS backbone .
N-Ethylperfluorooctane-1-sulfonamide (Sulfluramid) 4151-50-2 C10H6F17NO2S 527.19 N-ethyl, N-(2-hydroxyethyl) Pesticide; regulated under Rotterdam Convention due to PFOSA classification .
N-Methylperfluoro-1-octanesulfonamide (N-MeFOSA) 31506-32-8 C9H4F17NO2S 513.18 N-methyl, N-hydrogen† Research standard; used in PFAS environmental testing .
1-Octanesulfonamide, N,N-dibutyl-heptadecafluoro- 106941-92-8 C16H18F17NO2S 611.36 N-butyl, N-butyl Surfactant precursor; higher molecular weight enhances lipid solubility .
1-Octanesulfonamide, heptadecafluoro-N-[3-(dimethylamino)propyl]- 13417-01-1 C13H14F17N2O2S 584.30 N-(3-dimethylaminopropyl) Ionic liquid applications; amphiphilic properties .
1-Octanesulfonamide, tridecafluoro-N-(2-hydroxyethyl)-N-methyl- 51619-73-9 C11H8F13NO3S 513.23 N-methyl, N-(2-hydroxyethyl) Reduced fluorine content lowers environmental persistence; niche industrial use .

*Estimated based on structural analogy. †Assumed based on naming conventions.

Structural and Functional Differences

Fluorination Degree : The target compound’s heptadecafluoro chain (17 F atoms) contrasts with tridecafluoro derivatives (13 F atoms), which exhibit lower thermal stability and environmental persistence .

Substituent Effects :

  • Hydroxyalkyl Chain Length : The 4-hydroxybutyl group (4 carbons) offers greater hydrophilicity compared to shorter chains (e.g., 2-hydroxyethyl in Sulfluramid), enhancing compatibility with polar matrices .
  • Alkyl vs. Aromatic Groups : Compounds with aromatic substituents (e.g., N-benzyl in CAS 50598-29-3 ) show distinct solubility profiles but higher bioaccumulation risks.

Environmental and Regulatory Considerations

  • Persistence : All heptadecafluoro derivatives are highly persistent due to strong C-F bonds, aligning with PFAS regulatory concerns .
  • Regulatory Status : Sulfluramid is listed under the Rotterdam Convention, while N-MeFOSA is monitored as a PFAS precursor . The target compound may face similar restrictions pending further study.

Research Findings and Data Gaps

  • Synthesis Challenges : The 4-hydroxybutyl group introduces synthetic complexity compared to shorter hydroxyalkyl chains, requiring advanced functionalization techniques .

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a perfluorooctanesulfonamide backbone substituted at the nitrogen atom with a methyl group and a 4-hydroxybutyl moiety. The fully fluorinated carbon chain confers exceptional chemical stability and hydrophobicity, while the hydroxyl group introduces potential for further functionalization. Key synthetic challenges include:

  • Regioselective N-substitution to avoid competing reactions at the sulfonamide nitrogen.
  • Handling fluorinated intermediates , which often require anhydrous conditions due to their reactivity with moisture.
  • Purification complexities arising from the compound’s high molecular weight (599.31 g/mol) and low polarity.

Electrochemical Fluorination (ECF) Route

Synthesis of Perfluorooctanesulfonyl Fluoride (POSF)

The ECF method remains a foundational approach for generating perfluorinated sulfonyl fluorides. In this process, octanesulfonyl fluoride (C₈H₁₇SO₂F) undergoes electrolysis in liquid hydrogen fluoride (HF), replacing all hydrogen atoms with fluorine. The reaction yields a mixture of linear and branched perfluorooctanesulfonyl fluoride (POSF, C₈F₁₇SO₂F), with ~70–80% linear isomers under optimized conditions.

Reaction Conditions:

  • Temperature: 0–5°C (to mitigate HF volatility).
  • Current Density: 10–20 mA/cm².
  • Duration: 48–72 hours.

POSF serves as the critical precursor for subsequent sulfonamide formation.

Amine Alkylation and Sulfonamide Coupling

The target compound’s N-(4-hydroxybutyl)-N-methyl substituents are introduced via a two-step sequence:

Step 2: Reaction with POSF

POSF reacts with the secondary amine under controlled conditions:

Reaction Scheme:
$$
\text{C}8\text{F}{17}\text{SO}2\text{F} + \text{HN(CH}3\text{)(CH}2\text{)}3\text{OH} \xrightarrow{\text{Base}} \text{C}8\text{F}{17}\text{SO}2\text{N(CH}3\text{)(CH}2\text{)}3\text{OH} + \text{HF}
$$

Optimized Parameters:

  • Solvent: Dichloromethane or tetrahydrofuran (THF).
  • Base: Triethylamine (2.5 equiv) to neutralize HF.
  • Temperature: 0–25°C (exothermic reaction).
  • Duration: 12–24 hours.

Yield: 65–78% after column chromatography (silica gel, ethyl acetate/hexane).

Telomerization-Based Synthesis

Perfluoroalkyl Iodide Telogen Preparation

Telomerization offers an alternative pathway using perfluoroalkyl iodides (PFAIs) as building blocks. For C₈ chains, the process involves:

Reaction Sequence:

  • Telogen Formation:
    $$
    \text{C}2\text{F}4 + \text{C}4\text{F}9\text{I} \rightarrow \text{C}4\text{F}9(\text{C}2\text{F}4)_2\text{I}
    $$
    (Repeated addition of tetrafluoroethylene to PFAI).
  • Sulfonation:
    The telomer is converted to sulfonyl chloride via oxidation and chlorination:
    $$
    \text{C}8\text{F}{17}\text{I} \xrightarrow{\text{SO}3, \text{Cl}2} \text{C}8\text{F}{17}\text{SO}_2\text{Cl}
    $$

Amine Coupling and Workup

The sulfonyl chloride intermediate reacts with N-methyl-N-(4-hydroxybutyl)amine under conditions analogous to the ECF route. Key distinctions include:

  • Higher Purity: Telomerization-derived POSCl contains fewer branched isomers (~95% linear).
  • Scalability: Suitable for continuous-flow reactors due to milder conditions.

Alternative Method: Direct Fluorination of Sulfonamides

A patented approach (US4900867) employs elemental fluorine to fluorinate pre-formed sulfonamides. While primarily used for N-fluorosulfonamides, this method can be adapted for hydroxyl-containing derivatives:

Procedure:

  • Sulfonamide Precursor:
    $$
    \text{C}8\text{H}{17}\text{SO}2\text{N(CH}3\text{)(CH}2\text{)}3\text{OH}
    $$
  • Fluorination:
    $$
    \text{C}8\text{H}{17}\text{SO}2\text{N(CH}3\text{)(CH}2\text{)}3\text{OH} + \text{F}2 \xrightarrow{\text{CH}2\text{Cl}2/\text{CH}3\text{CN}} \text{C}8\text{F}{17}\text{SO}2\text{N(CH}3\text{)(CH}2\text{)}3\text{OH}
    $$

Challenges:

  • Selectivity: Over-fluorination may occur at the hydroxyl group unless protected.
  • Safety: Requires specialized equipment for handling gaseous fluorine.

Comparative Analysis of Synthesis Routes

Parameter ECF Route Telomerization Direct Fluorination
Isomeric Purity 70–80% linear >95% linear N/A
Yield 65–78% 72–85% 50–60%
Reaction Time 24–72 hours 48–96 hours 12–24 hours
Scalability Batch process Continuous flow Batch process
Cost Moderate (HF handling) High (telogen synthesis) Low (precursor cost)

The telomerization route offers superior regioselectivity but demands significant infrastructure for telogen production. ECF remains industrially prevalent despite isomer mixture challenges.

Purification and Characterization

Chromatographic Separation

  • Normal-Phase HPLC: Silica column with 70:30 hexane/ethyl acetate eluent.
  • Detection: UV at 210 nm (sulfonamide absorbance).

Spectroscopic Confirmation

  • ¹⁹F NMR: δ −81 ppm (CF₃), −114 ppm (CF₂ backbone).
  • IR: 1350–1200 cm⁻¹ (S=O asym/sym stretch), 1150 cm⁻¹ (C-F).

Industrial Applications and Derivatives

The compound’s dual functionality enables applications in:

  • Surfactants: Hydroxyl group facilitates aqueous solubility for firefighting foams.
  • Pharmaceuticals: Fluorinated sulfonamides as protease inhibitors (pending hydroxyl protection).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(4-hydroxybutyl)-N-methyl-
Reactant of Route 2
Reactant of Route 2
1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(4-hydroxybutyl)-N-methyl-

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